![molecular formula C7H8BFO2 B1439148 [(3-Fluorophenyl)methyl]boronic acid CAS No. 238765-10-1](/img/structure/B1439148.png)
[(3-Fluorophenyl)methyl]boronic acid
Overview
Description
[(3-Fluorophenyl)methyl]boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light yellow crystal powder .
Synthesis Analysis
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
Molecular Structure Analysis
The linear formula of This compound is FC6H4B(OH)2 . Its molecular weight is 139.92 .
Chemical Reactions Analysis
Boronic acids are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling reactions , which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
Physical And Chemical Properties Analysis
The melting point of This compound is 214-218 °C (lit.) . Its density is 1.3±0.1 g/cm^3 . The boiling point is 271.4±42.0 °C at 760 mmHg .
Scientific Research Applications
3-FMB is a versatile building block for the synthesis of various compounds, and is widely used in scientific research. It is used for the modification of molecules in order to study their biochemical and physiological effects. It has been used in the synthesis of peptide-based inhibitors for the study of protein-protein interactions, and for the synthesis of novel compounds for drug discovery. It has also been used in the synthesis of small molecules for the study of enzyme inhibition and signal transduction pathways.
Mechanism of Action
Target of Action
The primary target of [(3-Fluorophenyl)methyl]boronic acid is the palladium (Pd) catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with the palladium catalyst in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds . The downstream effects of this pathway include the production of a variety of organoboron reagents, which have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Pharmacokinetics
It is known that boronic acids like this compound are generally stable and readily prepared . These properties could potentially impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This leads to the production of a variety of organoboron reagents, which can be used in further chemical reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.
Advantages and Limitations for Lab Experiments
The use of 3-FMB in lab experiments has several advantages. It is a versatile building block for the synthesis of various compounds, and the reaction is straightforward and efficient. It is also relatively inexpensive and can be easily scaled up for industrial applications. The main limitation of 3-FMB is that it is not water-soluble, which can make it difficult to work with in aqueous solutions.
Future Directions
The future of 3-FMB is promising, as it has a wide range of applications in organic synthesis and scientific research. It can be used to synthesize novel compounds for drug discovery, and to modify molecules for the study of biochemical and physiological effects. It can also be used to inhibit the activity of enzymes involved in signal transduction pathways, and to reduce oxidative stress and to have neuroprotective effects. Additionally, 3-FMB can be used in the synthesis of small molecules for the study of enzyme inhibition and signal transduction pathways. Finally, 3-FMB can be used to synthesize peptide-based inhibitors for the study of protein-protein interactions.
Safety and Hazards
Properties
IUPAC Name |
(3-fluorophenyl)methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNVBMVZEYNEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC(=CC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666655 | |
| Record name | [(3-Fluorophenyl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238765-10-1 | |
| Record name | [(3-Fluorophenyl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


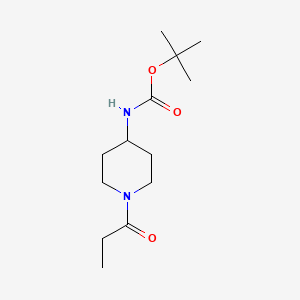
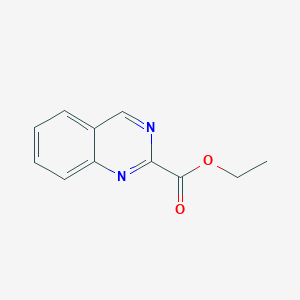
![2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide](/img/structure/B1439068.png)
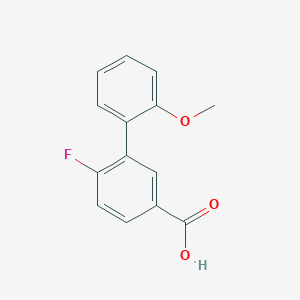


![methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1439077.png)

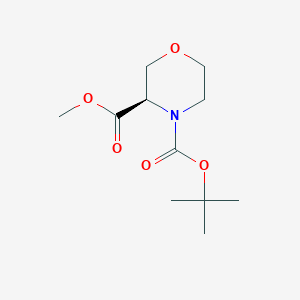
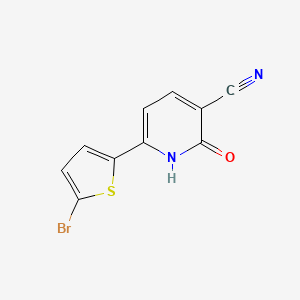
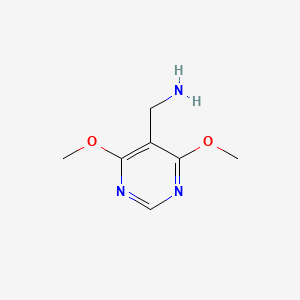
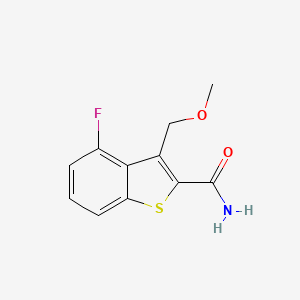
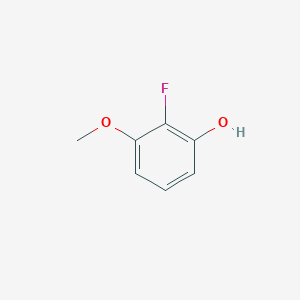
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)
